N-Nitrosotaurocholic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

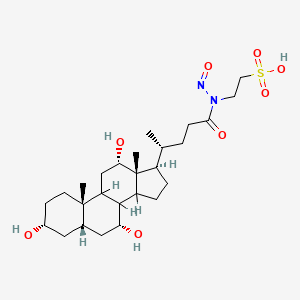

N-Nitrosotaurocholic acid, also known as this compound, is a useful research compound. Its molecular formula is C26H44N2O8S and its molecular weight is 544.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Significance

N-Nitrosotaurocholic acid is formed through the nitrosation of taurocholic acid, a bile acid that plays a crucial role in fat digestion and absorption. The process of nitrosation typically occurs in acidic environments, such as the stomach, where nitrite reacts with amines or amides. This reaction can lead to the formation of various N-nitroso compounds, including this compound, which can subsequently interact with DNA, leading to mutagenic effects.

Mutagenicity and Carcinogenicity

Research indicates that this compound is capable of inducing DNA adducts that are implicated in carcinogenesis. In studies involving Fischer rats, administration of this compound resulted in significant levels of hepatocellular carcinoma and gastric tumors. Specifically, 54-70% of treated rats developed liver tumors, while 12-13% exhibited gastric tumors . The formation of specific DNA adducts such as O6-carboxymethyl-2'-deoxyguanosine has been documented as a consequence of exposure to this compound .

Formation of DNA Adducts

This compound reacts with DNA to form various adducts, which can disrupt normal cellular processes and lead to mutations. Notably, studies have shown that the major products formed when calf thymus DNA is incubated with this compound include O6-carboxymethyl-2'-deoxyguanosine and other derivatives . These modifications are associated with increased mutation rates in genes critical for maintaining genomic stability, such as the p53 tumor suppressor gene .

Case Studies

Several key studies have highlighted the implications of this compound in cancer research:

| Study | Findings | Implications |

|---|---|---|

| Wogan et al. (1980) | Induced hepatocellular carcinoma in Fischer rats after treatment with nitrosated bile acids | Established a link between bile acids and liver cancer |

| Tatematsu et al. (1998) | Documented the formation of DNA adducts in vivo following exposure to this compound | Suggested mechanisms for gastric carcinogenesis |

| Shuker et al. (2004) | Demonstrated mutagenic activity in TK6 human lymphoblasts treated with this compound | Provided insights into the genetic basis for carcinogenicity |

Analyse Des Réactions Chimiques

DNA Alkylation and Adduct Formation

NO-TCA induces mutagenesis primarily through alkylation of DNA bases. Key adducts identified include:

These adducts form via electrophilic attack on nucleophilic DNA sites, particularly at guanine and cytosine residues. For example, O⁶-CM-dG arises from the reaction of NO-TCA’s carboxymethyl group with the O⁶ position of deoxyguanosine, leading to base mispairing during replication .

Mutagenic Specificity in Bacterial and Mammalian Systems

Studies using Salmonella typhimurium TA1535 and human cells reveal distinct mutagenic patterns:

Bacterial Assays (S. typhimurium TA1535)

-

Dose-dependent mutations : Exposure to NO-TCA increased revertant colonies in the Ames test, confirming direct DNA damage .

-

Primary adducts : O⁶-CM-dG and 3-ESA-dC dominated, correlating with G→A transitions .

Mammalian Systems (Human XP Cells)

| Parameter | Normal Cells | XP Cells (DNA Repair-Deficient) |

|---|---|---|

| Mutation Frequency | 5× increase | 15× increase |

| Single Substitutions | 51% | 62% |

| Multiple Substitutions | 36% | 25% |

| Tandem Mutations | <4% | ~4% |

Data derived from supF shuttle vector assays

-

Dominant mutation type : G→A transitions (90% of substitutions), consistent with O⁶-alkyl-dG adducts evading repair .

-

Tandem mutations : Adjacent base substitutions (e.g., GG→AA) occurred at low frequencies, suggesting localized DNA distortion .

Role of DNA Polymerases in Mutagenic Bypass

In E. coli, SOS-induced polymerases (Pol IV and Pol V) facilitate replication past NO-TCA-induced lesions:

-

Pol IV/Pol V dependence : Required for G→A transitions at O⁶-CM-dG sites .

-

Error-prone synthesis : Bypass efficiency and mutation rates correlate with adduct size and steric hindrance .

Carcinogenic Potential in Rodent Models

Chronic NO-TCA exposure in F344 rats induced tumors in:

Mechanistically, persistent O⁶-CM-dG adducts in these tissues drive oncogenic mutations, particularly in Ras and p53 genes .

Propriétés

Numéro CAS |

82660-96-6 |

|---|---|

Formule moléculaire |

C26H44N2O8S |

Poids moléculaire |

544.7 g/mol |

Nom IUPAC |

2-[nitroso-[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H44N2O8S/c1-15(4-7-23(32)28(27-33)10-11-37(34,35)36)18-5-6-19-24-20(14-22(31)26(18,19)3)25(2)9-8-17(29)12-16(25)13-21(24)30/h15-22,24,29-31H,4-14H2,1-3H3,(H,34,35,36)/t15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m1/s1 |

Clé InChI |

RGGOJLKORFRSHP-ZMEIFNLPSA-N |

SMILES |

CC(CCC(=O)N(CCS(=O)(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérique |

C[C@H](CCC(=O)N(CCS(=O)(=O)O)N=O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)N(CCS(=O)(=O)O)N=O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Numéros CAS associés |

76757-84-1 (mono-hydrochloride salt) |

Synonymes |

N-nitrosotaurocholic acid N-nitrosotaurocholic acid, monosodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.